molecular formula C9H9N3O2 B058599 2,5-Dimethyl-6-nitro-1H-benzo[d]imidazole CAS No. 120209-26-9

2,5-Dimethyl-6-nitro-1H-benzo[d]imidazole

Cat. No. B058599
CAS RN: 120209-26-9
M. Wt: 191.19 g/mol
InChI Key: IRQHNJIDNUFDHZ-UHFFFAOYSA-N
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Description

2,5-Dimethyl-6-nitro-1H-benzo[d]imidazole (DMNB) is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. DMNB is a highly versatile compound that can be used in a variety of fields, including biochemistry, pharmacology, and materials science.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-6-nitro-1H-benzo[d]imidazole is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. The ROS can then interact with cellular components, leading to cell death or damage. This compound has been shown to be effective against a range of cancer cell lines, including breast, colon, and lung cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. This compound can induce apoptosis, or programmed cell death, in cancer cells. This compound can also induce oxidative stress, which can lead to cell damage or death. In addition, this compound has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

2,5-Dimethyl-6-nitro-1H-benzo[d]imidazole has several advantages for lab experiments. It is a highly versatile compound that can be used in a variety of fields, including biochemistry, pharmacology, and materials science. This compound is also relatively easy to synthesize and can be produced in large quantities with high purity. However, this compound has some limitations for lab experiments. It is a toxic compound that can be harmful to cells and tissues. This compound also requires exposure to light to be effective, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2,5-Dimethyl-6-nitro-1H-benzo[d]imidazole. One area of research is the development of new photosensitizers based on this compound for the treatment of cancer and other diseases. Another area of research is the development of new fluorescent probes based on this compound for the detection of metal ions and other molecules. Finally, research could focus on the optimization of the synthesis method of this compound to improve its yield and purity.
Conclusion
In conclusion, this compound is a highly versatile compound that has been widely used in scientific research due to its unique properties and potential applications. This compound can be synthesized through a multistep process and can be used as a fluorescent probe, photosensitizer, and precursor for the synthesis of other compounds. This compound has several advantages for lab experiments, but also has some limitations. Future research on this compound could focus on the development of new photosensitizers and fluorescent probes, as well as the optimization of the synthesis method.

Synthesis Methods

2,5-Dimethyl-6-nitro-1H-benzo[d]imidazole can be synthesized through a multistep process that involves the reaction of 2,5-dimethyl-1H-benzo[d]imidazole with nitric acid and sulfuric acid. The reaction results in the formation of this compound, which can be purified through recrystallization. The synthesis method of this compound is well-established, and the compound can be produced in large quantities with high purity.

Scientific Research Applications

2,5-Dimethyl-6-nitro-1H-benzo[d]imidazole has been widely used in scientific research due to its unique properties and potential applications. This compound can be used as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. This compound can also be used as a photosensitizer for the treatment of cancer and other diseases. In addition, this compound has been used as a precursor for the synthesis of other compounds with potential applications in materials science and drug discovery.

properties

CAS RN

120209-26-9

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

2,5-dimethyl-6-nitro-1H-benzimidazole

InChI

InChI=1S/C9H9N3O2/c1-5-3-7-8(11-6(2)10-7)4-9(5)12(13)14/h3-4H,1-2H3,(H,10,11)

InChI Key

IRQHNJIDNUFDHZ-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC2=C(C=C1[N+](=O)[O-])N=C(N2)C

SMILES

CC1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C

Canonical SMILES

CC1=CC2=C(C=C1[N+](=O)[O-])N=C(N2)C

synonyms

1H-Benzimidazole,2,5-dimethyl-6-nitro-(9CI)

Origin of Product

United States

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